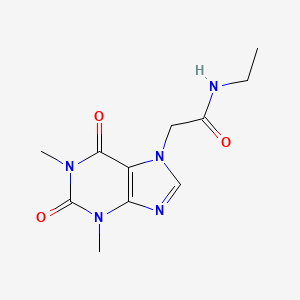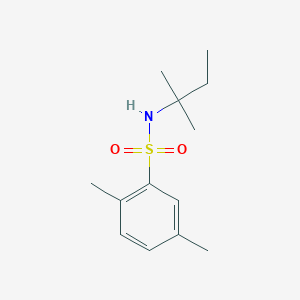
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide
Descripción general
Descripción
Purine derivatives, including "2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide," are of significant interest due to their biological activities and potential pharmaceutical applications. These compounds often exhibit diverse chemical and physical properties, making them valuable in various scientific and industrial fields.
Synthesis Analysis
A novel approach for the synthesis of purines has been developed, utilizing catalyst-free, one-step reactions under different conditions to yield functionalized derivatives efficiently. This method does not require metal catalysts or ligands, indicating a straightforward and highly efficient process for synthesizing purine derivatives, including potentially the compound (Qu et al., 2009).
Molecular Structure Analysis
The crystallization and structural determination of related purine derivatives have been accomplished through techniques such as X-ray diffraction. These studies contribute to our understanding of the molecular structure and the formation of hydrogen bonds, which are crucial for the compound's stability and interactions (Carvalho et al., 2007).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including SNAr-based reactions, to introduce different functional groups at specific positions on the purine ring. These reactions are pivotal in modifying the chemical properties and enhancing the compound's biological activity (Qu et al., 2009).
Physical Properties Analysis
The synthesis and crystallization processes of purine derivatives significantly influence their physical properties, such as solubility, melting point, and crystal structure. Understanding these properties is essential for the compound's application in various fields (Carvalho et al., 2007).
Chemical Properties Analysis
The chemical properties of purine derivatives, including reactivity, stability, and the ability to form bonds with other molecules, are crucial for their biological activity. These properties are influenced by the functional groups attached to the purine ring and the overall molecular structure (Qu et al., 2009).
Aplicaciones Científicas De Investigación
Antitumor Activity
A study synthesized derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides and evaluated their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds, related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide, showed promise due to their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).
Chemical Synthesis and Crystal Structure
Research involving the synthesis and crystallization of compounds structurally similar to this compound was conducted, contributing to the understanding of hydrogen bonds between xanthine molecules and their crystal structures (Carvalho et al., 2007).
Neuroprotective and MAO-B Inhibitory Activities
A derivative of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-ethylacetamide was investigated for its neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. It was identified as a promising structure for in vivo evaluations due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Antimicrobial and Antioxidant Properties
Research into new strategies for synthesizing 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile derivatives showed that these compounds have antimicrobial, antioxidant, and anticancer properties. They indicated high activity against various bacteria and cancer cell lines, highlighting their potential for therapeutic applications (Verma et al., 2021).
Antiasthmatic Activity
A study focused on developing 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, related to this compound, for their potential antiasthmatic activity. These derivatives showed significant activity compared to standard medications (Bhatia et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-4-12-7(17)5-16-6-13-9-8(16)10(18)15(3)11(19)14(9)2/h6H,4-5H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQDZLJPXKTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)



![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)